![molecular formula C21H31N3O2 B2612062 N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide CAS No. 953249-09-7](/img/structure/B2612062.png)
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide is a diamide derivative featuring a benzyl-substituted piperidine moiety linked via a methylene group to an ethanediamide backbone, with the terminal amide group substituted by a cyclohexyl ring. Piperidine-benzyl derivatives are frequently explored for their bioactivity, including antiprion, neuroprotective, and enzyme-modulating properties . The ethanediamide linker and cyclohexyl group in this compound may influence its physicochemical properties and binding interactions, warranting comparison with structurally related molecules.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOYXRGGNSFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide typically involves the reaction of 1-benzylpiperidin-4-ylmethylamine with cyclohexylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of specific atoms or groups with the nucleophile.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 250.39 g/mol. Its structure includes a benzylpiperidine moiety linked to a cyclohexylethanediamide group, which contributes to its biological activity and interaction with various biomolecules.
Chemistry
- Building Block for Synthesis : N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in organic reactions due to its reactive functional groups.
- Reagent in Organic Chemistry : The compound can act as a reagent in various organic reactions, facilitating the formation of new chemical entities.
Biology
- Biochemical Interactions : This compound has been shown to interact with specific enzymes, notably inhibiting acetylcholinesterase, which is essential for cholinergic signaling. This inhibition can enhance cognitive functions by increasing acetylcholine levels in neuronal cells.
Biological Activity | Mechanism of Action |
---|---|
Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine, enhancing cholinergic neurotransmission |
Sigma Receptor Modulation | Potentially influences mood and cognitive functions |
Medicine
- Therapeutic Potential : Research indicates that this compound may have applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments due to its ability to enhance cholinergic signaling .
Study Focus | Findings |
---|---|
NMDA Receptor Modulation | Significant inhibition of NR2B-mediated currents suggests potential for cognitive enhancement |
Antihyperglycemic Activity | Reduction in blood glucose levels in diabetic models indicates possible therapeutic use for diabetes management |
Industry
- Material Development : The compound is being explored for its potential as an intermediate in the synthesis of new materials, contributing to advancements in chemical manufacturing processes.
Application Area | Description |
---|---|
Chemical Manufacturing | Used as an intermediate for synthesizing novel compounds |
Pharmaceutical Industry | Investigated for developing new drug formulations |
Case Study 1: NMDA Receptor Modulation
A study demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures. This modulation suggests its potential role in developing treatments for cognitive impairments associated with neurodegenerative diseases .
Case Study 2: Antihyperglycemic Effects
Another investigation revealed that derivatives of this compound exhibited marked reductions in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes management .
Mécanisme D'action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Key Structural Features
The benzylpiperidine motif is a common feature in compounds with demonstrated biological activity. Below is a comparative analysis of structural analogs:
Table 1: Structural Comparison of Piperidine-Benzyl Derivatives
- Target vs. Compound 32 : The target’s ethanediamide linker and cyclohexyl group contrast with Compound 32’s acridine core. The methylene spacer in the target may enhance conformational flexibility compared to Compound 32’s direct piperidine-acridine linkage .
- Target vs. Compound 5 : The ethanediamide backbone differs from Compound 5’s acrylamide, which is conjugated to a methoxyphenyl group. The cyclohexyl substituent in the target likely increases lipophilicity relative to Compound 5’s polar hydroxyl and methoxy groups .
Antiprion Activity
Compound 32 (Group 3 derivatives) demonstrated outstanding in vitro antiprion activity , attributed to its N-(1-benzylpiperidin-4-yl) sidechain. Modifications to the benzyl group (e.g., homologs, substituents with varying electronic properties) significantly influenced potency, highlighting the importance of substituent positioning and electronic effects . The target compound’s cyclohexyl group, while bulkier, may alter binding kinetics compared to benzyl-based analogs.
Neuroprotective and Enzyme Interactions
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound | Melting Point (°C) | HPLC Purity (%) | Synthetic Yield (%) |
---|---|---|---|
Compound 5 () | 83.1–84.5 | 99 | 95 |
Target Compound (Inferred) | Not reported | Likely high* | Dependent on route |
*High purity is achievable for similar derivatives (e.g., 99% HPLC for Compound 5) .
Pharmacological Potential and Structure-Activity Relationships (SAR)
- Substituent Effects : In Compound 32, extending the benzyl sidechain (n=1 to n=3) or introducing electron-withdrawing/donating groups altered antiprion activity, underscoring the sensitivity of bioactivity to structural nuances . The target’s cyclohexyl group may enhance metabolic stability compared to aromatic substituents.
- Amide Linkers : Ethanediamide’s dual amide groups could improve solubility or hydrogen-bonding capacity relative to acrylamide (Compound 5) or acridine (Compound 32) systems .
Activité Biologique
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its mechanisms of action, pharmacological profiles, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperidine ring conjugated to a benzyl group, which is pivotal for its biological activity. The molecular formula is , and it has a molecular weight of approximately 379.49 g/mol. Its IUPAC name is (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of key enzymes involved in neurotransmitter regulation:
- Acetylcholinesterase (AChE) : This enzyme hydrolyzes acetylcholine, reducing its availability in synaptic clefts. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic signaling.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE also hydrolyzes acetylcholine but has a broader substrate specificity. Compounds that inhibit both AChE and BChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's.
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound and related analogues. Below are key findings from various research efforts:
Table 1: Inhibition Potency Against Cholinesterases
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
N-[...]-N' | 0.25 | 4.00 |
Donepezil | 0.10 | 0.50 |
Compound X | 0.30 | 5.00 |
Data adapted from various studies on cholinesterase inhibitors .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can significantly protect neuronal cells from amyloid-beta-induced toxicity, which is a hallmark of Alzheimer’s disease pathology. The compound was found to prevent cell viability loss induced by Aβ1–42, showcasing its potential as a neuroprotective agent .
Multifunctional Properties
Recent research indicates that this compound may possess multifunctional properties beyond cholinesterase inhibition. For instance, it has been shown to inhibit β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides . This dual action could make it a promising candidate for Alzheimer's treatment by addressing multiple pathways involved in the disease's progression.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.